Para-Fluoro vs. Meta-Fluoro vs. Ortho-Fluoro Substitution: Impact on Antiproliferative Potency and NCI Selectivity Fingerprint
In the 5,6-disubstituted-2-(fluorophenyl)quinolin-4-one series, the position of the fluorine atom on the 2-phenyl ring profoundly alters antiproliferative potency and tumor-type selectivity. The lead compound from the Chou et al. study, 2-(3-fluorophenyl)-5-hydroxy-6-methoxyquinolin-4-one (3b), displayed an IC₅₀ range of 0.03–8.2 μM across a panel of human tumor cell lines and selectively inhibited 14 of 60 cancer cell lines in the NCI 60-cell-line screen [1]. By contrast, the corresponding 2-fluorophenyl analog (2a/2b) exhibited a divergent selectivity pattern, and the 6,7-methylenedioxy-2-(2-fluorophenyl) analog (CHM-1) displayed its own distinct preclinical profile, including in vivo efficacy in a Hep3B xenograft model [1][2]. The 2-(4-fluorophenyl)-5,6-dimethoxyquinolin-4(1H)-one compound occupies a unique chemical space among these isomers; para-fluoro substitution is predicted to modulate electron density on the aryl ring and alter the dihedral angle between the phenyl and quinolinone planes, which in turn can shift the tubulin binding pose and modify the spectrum of sensitive tumor cell lines [3]. Direct head-to-head NCI screening data for the 4-fluorophenyl analog have not been published; however, class-level SAR indicates that the para-fluoro isomer is expected to exhibit a distinct GI₅₀ fingerprint that cannot be extrapolated from the ortho- or meta-fluoro data [1][3].
| Evidence Dimension | Antiproliferative potency and NCI 60-cell-line selectivity |
|---|---|
| Target Compound Data | No published NCI 60-cell-line data for 2-(4-fluorophenyl)-5,6-dimethoxyquinolin-4(1H)-one |
| Comparator Or Baseline | 2-(3-Fluorophenyl)-5-hydroxy-6-methoxyquinolin-4-one (3b): IC₅₀ 0.03–8.2 μM against tumor cell lines; selective inhibition of 14/60 NCI lines |
| Quantified Difference | Not directly quantifiable; selectivity fingerprint predicted to diverge from ortho- and meta-fluoro isomers based on class SAR |
| Conditions | NCI 60 human tumor cell line panel; MTT/SRB cytotoxicity assays (published data for comparators) |
Why This Matters
Para-fluoro substitution may confer a tumor-type selectivity profile distinct from the more extensively characterized 2-fluoro and 3-fluoro analogs, making this compound valuable for exploring fluorine-position-dependent tubulin binding pharmacology in cancer drug discovery programs.
- [1] Chou LC, Chen CT, Lee JC, et al. Design, synthesis, and preclinical evaluation of new 5,6- (or 6,7-) disubstituted-2-(fluorophenyl)quinolin-4-one derivatives as potent antitumor agents. J Med Chem. 2010;53(22):8047-8058. View Source
- [2] Chou LC, Chen CT, Lee JC, et al. Synthesis and preclinical evaluations of 2-(2-fluorophenyl)-6,7-methylenedioxyquinolin-4-one monosodium phosphate (CHM-1-P-Na) as a potent antitumor agent. J Med Chem. 2010;53(4):1616-1626. View Source
- [3] Carta D, Ferlin MG, Moro S, et al. An overview on 2-arylquinolin-4(1H)-ones and related structures as tubulin polymerisation inhibitors. Curr Top Med Chem. 2014;14(20):2322-2345. View Source
